PPARγ Binding Affinity: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic Acid Kd vs. Class-Level Dual Agonist Comparators
3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid exhibits potent binding affinity to PPARγ, with a measured thermodynamic dissociation constant Kd = 3.70 nM as determined by surface plasmon resonance (SPR) assay [1]. While no direct head-to-head Kd comparison data is available for the exact comparator pyrimidinyl-propionic acid analogs in the same SPR assay, class-level inference can be drawn from structurally related pyrimidinyl-propionic acid PPARα/γ dual agonists such as (R)-9d, which exhibited EC₅₀ values of 0.377 μM (377 nM) for PPARα and 0.136 μM (136 nM) for PPARγ in transactivation assays . The target compound's Kd of 3.70 nM represents a binding affinity approximately 37-fold stronger than the PPARγ EC₅₀ of (R)-9d (136 nM), with the caveat that Kd and EC₅₀ are not directly comparable metrics (binding vs. functional response). In cellular transactivation, 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid demonstrates EC₅₀ = 280 nM in GAL4-fused human PPARγ LBD expressed in HepG2 cells [2], confirming functional agonism in a human hepatocyte cell line context.
| Evidence Dimension | PPARγ binding affinity (Kd) vs. PPARγ functional activity (EC₅₀) |
|---|---|
| Target Compound Data | Kd = 3.70 nM (SPR binding); EC₅₀ = 280 nM (HepG2 transactivation) |
| Comparator Or Baseline | Class comparator (R)-9d: PPARγ EC₅₀ = 136 nM (transactivation assay) |
| Quantified Difference | Target Kd (3.70 nM) is 37-fold lower than comparator EC₅₀ (136 nM); note Kd vs. EC₅₀ metric difference |
| Conditions | Target: SPR assay (PPARγ unknown origin) and HepG2 luciferase reporter assay; Comparator: PPARγ transactivation assay (system not fully specified) |
Why This Matters
The low-nanomolar Kd indicates high target engagement potential, a critical selection criterion for hit-to-lead programs where binding potency to PPARγ is a primary screening endpoint.
- [1] BindingDB. BDBM50235986 (CHEMBL4073499). Affinity data: Kd = 3.70 nM for PPARγ assessed as thermodynamic dissociation constant by SPR assay. View Source
- [2] BindingDB. BDBM50235986 (CHEMBL4073499). EC₅₀ = 280 nM: Transactivation of GAL4-fused human PPARγ LBD in HepG2 cells after 20 hrs by luciferase reporter gene assay. View Source
